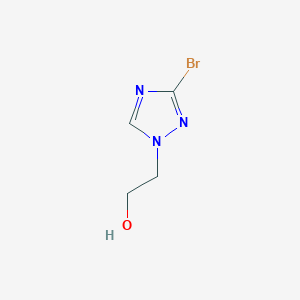

2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-bromo-1,2,4-triazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3O/c5-4-6-3-8(7-4)1-2-9/h3,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPXNJVUSUIGPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol

Abstract: This technical guide provides a comprehensive overview of the synthetic pathway for 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol, a key intermediate in the development of advanced pharmaceutical compounds. The document details the prevalent N-alkylation strategy, offering in-depth mechanistic insights, a field-tested experimental protocol, and a discussion on process optimization and analytical validation. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction and Strategic Overview

This compound is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring a reactive bromo-substituted triazole ring and a primary alcohol, allows for diverse subsequent transformations.

The most reliable and widely adopted synthetic strategy hinges on the direct N-alkylation of the 3-bromo-1H-1,2,4-triazole precursor. This approach is favored for its high efficiency and atom economy. The core transformation involves the deprotonation of the triazole ring followed by a nucleophilic substitution reaction with a two-carbon electrophile bearing a hydroxyl group or its synthetic equivalent.

The primary challenge in this synthesis is controlling the regioselectivity of the alkylation. The 1,2,4-triazole ring possesses two potential nucleophilic nitrogen atoms (N1 and N2). However, the alkylation predominantly yields the N1-substituted isomer, a phenomenon governed by a combination of thermodynamic and electronic factors. The N1-substituted product is generally the more thermodynamically stable isomer.

Mechanistic Pathway: N-Alkylation of 3-bromo-1H-1,2,4-triazole

The synthesis proceeds via a classical nucleophilic substitution mechanism. The process can be dissected into two critical stages:

Stage 1: Deprotonation and Formation of the Triazolide Anion The acidic proton on the 1H-1,2,4-triazole ring (pKa ≈ 9-10) is readily removed by a suitable base. The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation, driving the reaction forward. Weaker bases such as potassium carbonate (K₂CO₃) can also be effective, often requiring higher temperatures or phase-transfer catalysts. Upon deprotonation, a resonance-stabilized triazolide anion is formed.

Stage 2: Nucleophilic Attack and Product Formation The resulting triazolide anion acts as a potent nucleophile. It attacks the electrophilic carbon of the alkylating agent, typically 2-bromoethanol. This step is a classic Sɴ2 (bimolecular nucleophilic substitution) reaction. The triazolide anion displaces the bromide leaving group, forming the C-N bond and yielding the desired product.

The workflow is visualized in the diagram below.

Caption: N-Alkylation workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a robust, validated method for the laboratory-scale synthesis of the title compound.

Materials and Reagents:

-

3-bromo-1H-1,2,4-triazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2-bromoethanol

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-1H-1,2,4-triazole (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material. A typical concentration is 0.2-0.5 M.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in oil) portion-wise over 15-20 minutes. Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved during this step. Stir the resulting suspension at 0 °C for 30-45 minutes to ensure complete formation of the triazolide anion.

-

Alkylation: Add 2-bromoethanol (1.2 eq) dropwise to the suspension via the dropping funnel, maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up and Extraction:

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ at 0 °C to neutralize any unreacted NaH.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine.

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the final product as a white solid or colorless oil.

Process Data and Characterization

The following table summarizes typical data associated with this synthesis.

| Parameter | Value / Observation | Notes |

| Molar Ratio | 1 : 1.1 : 1.2 | (3-bromo-1H-1,2,4-triazole : NaH : 2-bromoethanol) |

| Solvent | Anhydrous DMF | Ensures solubility of the triazolide salt. |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic deprotonation. |

| Reaction Time | 12 - 18 hours | Varies based on scale and specific concentrations. |

| Typical Yield | 75 - 90% | Post-purification. |

| Product Form | White Solid / Colorless Oil | |

| Purification | Silica Gel Chromatography | Eluent: Hexanes/Ethyl Acetate gradient. |

| Analytical | ¹H NMR, ¹³C NMR, LC-MS | Confirms structure and purity. |

Conclusion and Future Directions

The N-alkylation of 3-bromo-1H-1,2,4-triazole with 2-bromoethanol is an efficient and reliable method for synthesizing this compound. The protocol's success relies on the careful control of reaction conditions, particularly the exclusion of moisture and the management of the initial deprotonation step. The resulting intermediate is primed for further functionalization, such as substitution of the bromine atom or reactions involving the primary alcohol, making it a valuable asset in the synthesis of complex molecular architectures for drug discovery.

References

- World Intellectual Property Organization. (2012).

- World Intellectual Property Organization. (2014).

- World Intellectual Property Organization. (2015).

- World Intellectual Property Organization. (2010).

- World Intellectual Property Organization. (2011).

A Comprehensive Technical Guide to the Physicochemical Characterization of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol

Abstract

This technical guide provides a detailed framework for the comprehensive physicochemical characterization of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing that novel chemical entities often lack extensive published data, this document serves as both a repository of known information and a methodological guide for researchers to generate critical data in their own laboratories. We delve into the core physicochemical properties—solubility, lipophilicity (LogP), and acidity (pKa)—that govern a compound's pharmacokinetic and pharmacodynamic behavior. For each property, this guide explains the underlying scientific principles, provides validated, step-by-step experimental protocols, and illustrates the workflows using clear diagrams. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools and rationale to thoroughly evaluate this compound and similar novel triazole derivatives, thereby facilitating their progression through the development pipeline.

Introduction

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically successful drugs with a wide range of biological activities, including antifungal, antiviral, and antineoplastic properties.[1][2] The specific substitutions on the triazole ring and its side chains dictate the molecule's interaction with biological targets and its overall drug-like properties. The compound this compound is a functionalized triazole derivative. The presence of a bromine atom, a hydroxyl group, and the N-1 linked ethanol sidechain suggests a molecule with a unique electronic and steric profile, making it a candidate for further investigation.

A rigorous understanding of a compound's physicochemical properties is a non-negotiable prerequisite for its development. These properties—solubility, lipophilicity, and ionization state—are fundamental determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth, practical approach to characterizing these critical parameters for this compound.

Chemical Identity and Structure

Establishing the precise chemical identity is the foundational step in any characterization workflow.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₄H₆BrN₃O | [3] |

| Molecular Weight | 208.02 g/mol | Calculated |

| CAS Number | Not broadly available | - |

| Canonical SMILES | C1=NC(=NN1CCO)Br | - |

Chemical Structure:

The structure features a 1,2,4-triazole ring, which is an aromatic five-membered heterocycle. A bromine atom is substituted at the C3 position, which is expected to influence the molecule's electronic properties and potential for halogen bonding. The N1 position is substituted with an ethanol group, introducing a primary alcohol functional group. This hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly impacting solubility and interactions with biological macromolecules.

Core Physicochemical Properties: A Methodological Approach

For novel compounds, published experimental data is often unavailable. Therefore, the focus of this guide is on the robust methodologies required to generate this data.

Solubility Profile: The Gateway to Bioavailability

Expertise & Rationale: Aqueous solubility is a critical gatekeeper for oral drug absorption. A compound must dissolve in the gastrointestinal fluids to be absorbed into circulation. Furthermore, solubility in various solvents is essential for formulation development, purification, and conducting biological assays. The following protocol provides a systematic approach to classify a compound's solubility based on its structural components—the polar hydroxyl group and the heterocyclic triazole ring, which can be protonated or deprotonated.

Experimental Protocol: Qualitative Solubility Assessment

This protocol determines the solubility of the compound in five key solvent systems, allowing for its classification as a strong acid, weak acid, base, or neutral compound.[4][5]

-

Preparation: Prepare five small, clean, and dry test tubes. Add approximately 20-25 mg of this compound to each.

-

Test 1: Deionized Water.

-

To the first tube, add 0.75 mL of deionized water in three 0.25 mL portions, vortexing thoroughly after each addition.

-

Observe for complete dissolution. If soluble, the compound contains a polar functional group and/or has a low molecular weight.[5] Proceed to test the pH of the aqueous solution with litmus paper to check for acidity or basicity.[5]

-

If insoluble, proceed to the next steps.

-

-

Test 2: 5% NaOH (aq).

-

To the second tube, add 0.75 mL of 5% aqueous sodium hydroxide.

-

If the compound dissolves, it indicates the presence of an acidic functional group (e.g., a phenol or carboxylic acid, or in this case, the weakly acidic N-H of the triazole ring).

-

-

Test 3: 5% NaHCO₃ (aq).

-

To the third tube, add 0.75 mL of 5% aqueous sodium bicarbonate.

-

Solubility in this weaker base suggests a strongly acidic functional group. The 1,2,4-triazole ring is typically weakly acidic, so it may not dissolve in bicarbonate but is expected to dissolve in NaOH.[6]

-

-

Test 4: 5% HCl (aq).

-

To the fourth tube, add 0.75 mL of 5% aqueous hydrochloric acid.

-

If the compound dissolves, it indicates the presence of a basic functional group, such as an amine. The nitrogen atoms in the triazole ring can act as proton acceptors.

-

-

Test 5: Concentrated H₂SO₄.

-

To the final tube (use caution), add 0.75 mL of cold, concentrated sulfuric acid.

-

Solubility in this strong acid suggests the presence of atoms with lone pairs of electrons (nitrogen, oxygen), which can be protonated. This test is often positive for alcohols, ethers, and amides.

-

Visualization: Solubility Classification Workflow

Caption: Workflow for determining pKa values via potentiometric titration.

Stability and Storage

Expertise & Rationale: Pharmaceutical stability testing is essential to determine a product's shelf-life and appropriate storage conditions. I[7][8][9]t evaluates how environmental factors like temperature, humidity, and light affect the quality of the compound over time. E[10][11]arly-stage stability assessment helps identify potential degradation pathways and informs formulation strategies.

A forced degradation study is recommended. This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidation, and light) to rapidly identify potential degradation products. For long-term and accelerated stability, the compound should be stored under controlled conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated testing) and analyzed by a stability-indicating HPLC method at predetermined time points.

Recommended Storage: Based on the general nature of similar halogenated heterocyclic compounds, this compound should be stored in a cool, dry, dark place in a tightly sealed container to prevent degradation from moisture and light.

Safety and Handling

Expertise & Rationale: While specific toxicity data for this compound is not available, its structure as a bromo-triazole derivative warrants careful handling. Related compounds are often classified as irritants.

[12][13]* Hazard Statements (Anticipated): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. *[12][14] Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat. *[12][14] Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling. *[12] Spills: In case of a spill, clean up immediately using appropriate absorbent material. Avoid generating dust.

The physicochemical characterization of this compound is a critical step in evaluating its potential as a lead compound in drug discovery. This guide provides the scientific rationale and detailed experimental protocols for determining its most influential properties: solubility, lipophilicity, and acidity. By following these validated methodologies, researchers can generate the robust data necessary to make informed decisions regarding the compound's formulation, its potential for biological activity, and its overall viability for further development. This systematic approach ensures both scientific integrity and the efficient progression of novel chemical entities from the bench to potential clinical applications.

References

-

The Role of Stability Testing in Pharmaceutical Research. (n.d.). Moravek. Retrieved January 19, 2026, from [Link]

-

Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved January 19, 2026, from [Link]

-

Gümrükçüoğlu, I., et al. (2006). Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. Turkish Journal of Chemistry, 30(2), 179-186. Retrieved January 19, 2026, from [Link]

-

Stability Testing. (n.d.). Charles River Laboratories. Retrieved January 19, 2026, from [Link]

-

Stability Testing - Develop Stable Pharmaceutical Products. (n.d.). ComplianceOnline. Retrieved January 19, 2026, from [Link]

-

Experiment 1: Determination of Solubility Class. (n.d.). Retrieved January 19, 2026, from [Link]

-

Islamoglu, F., & Kahveci, B. (2011). Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Oriental Journal of Chemistry, 27(4), 1451-1456. Retrieved January 19, 2026, from [Link]

-

Gup, R., et al. (2007). Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. Molecules, 12(7), 1396-1411. Retrieved January 19, 2026, from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 19, 2026, from [Link]

-

Islamoglu, F., & Kahveci, B. (2011). Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Oriental Journal of Chemistry. Retrieved January 19, 2026, from [Link]

-

How To Determine Solubility Of Organic Compounds?. (2024, February 11). Chemistry For Everyone [Video]. YouTube. Retrieved January 19, 2026, from [Link]

-

How To Determine Solubility Of Organic Compounds?. (2025, February 11). Chemistry For Everyone [Video]. YouTube. Retrieved January 19, 2026, from [Link]

-

Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved January 19, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved January 19, 2026, from [Link]

-

Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved January 19, 2026, from [Link]

-

Huesgen, A. G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. Retrieved January 19, 2026, from [Link]

-

This compound, 95% Purity, C4H6BrN3O, 1 gram. (n.d.). CP Lab Safety. Retrieved January 19, 2026, from [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (2018). Molecules, 23(11), 2945. Retrieved January 19, 2026, from [Link]

-

Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. (2021). Molecules, 26(16), 4983. Retrieved January 19, 2026, from [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). European Journal of Medicinal Chemistry, 243, 114784. Retrieved January 19, 2026, from [Link]

-

Synthesis, Structure, and Biological Activity of Novel 1H-1,2,4-Triazol-1-yl-thiazole Derivatives. (2007). Journal of the Chinese Chemical Society, 54(4), 1041-1048. Retrieved January 19, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. moravek.com [moravek.com]

- 8. japsonline.com [japsonline.com]

- 9. criver.com [criver.com]

- 10. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 11. Stability Testing - Develop Stable Pharmaceutical Products [complianceonline.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. 3-bromo-4-methyl-1,2,4-triazole - Safety Data Sheet [chemicalbook.com]

- 14. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol (CAS Number: 1630763-72-2), a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from related structures and established chemical principles to propose a robust synthetic pathway, purification protocol, and detailed analytical characterization methods. Furthermore, potential applications in drug discovery are discussed, drawing upon the well-documented biological activities of the 1,2,4-triazole scaffold. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the synthesis and evaluation of novel triazole-based compounds.

Introduction and Chemical Profile

This compound is a functionalized 1,2,4-triazole derivative. The 1,2,4-triazole ring is a key pharmacophore found in a wide array of clinically approved drugs, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties[1][2][3]. The presence of a bromine atom on the triazole ring at the 3-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules[2][4]. The ethanol substituent attached to the N1 position of the triazole ring can influence the compound's solubility and provides a potential point for conjugation or derivatization.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1630763-72-2 | [5][6] |

| Molecular Formula | C4H6BrN3O | [7] |

| Purity (Typical) | 95% | [5][7] |

| Appearance | Not specified (likely a solid) | Inferred |

Proposed Synthetic Pathway: N-Alkylation of 3-bromo-1H-1,2,4-triazole

The most logical and efficient synthesis of this compound involves the N-alkylation of the readily available precursor, 3-bromo-1H-1,2,4-triazole. This method is a common and effective way to introduce alkyl substituents onto the nitrogen atoms of the triazole ring[8]. The choice of the alkylating agent is critical to introduce the desired ethanol functionality.

Rationale for Synthetic Approach

The nucleophilic character of the nitrogen atoms in the 1,2,4-triazole ring allows for reaction with electrophilic alkylating agents. 3-bromo-1H-1,2,4-triazole exists in tautomeric forms, and alkylation can potentially occur at the N1, N2, or N4 positions. The regioselectivity of the alkylation is influenced by factors such as the solvent, base, and the nature of the alkylating agent. For the synthesis of the target compound, alkylation at the N1 position is desired.

Key Starting Material: 3-bromo-1H-1,2,4-triazole

The precursor, 3-bromo-1H-1,2,4-triazole (CAS 7343-33-1), is a commercially available building block[9][10]. It serves as a versatile intermediate for introducing the 3-bromo-1,2,4-triazole moiety into various molecular scaffolds[4].

Proposed Experimental Protocol

This protocol is based on general procedures for the N-alkylation of triazoles[8].

Scheme 1: Proposed Synthesis of this compound

Caption: Proposed synthetic route via N-alkylation.

Materials:

-

3-bromo-1H-1,2,4-triazole

-

2-bromoethanol

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-bromo-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromoethanol (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Purification and Characterization

Purification

The primary method for purifying the crude product is column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, should provide the pure compound.

Analytical Characterization

A combination of spectroscopic techniques is essential to confirm the structure and purity of the synthesized this compound.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the triazole proton, the methylene protons adjacent to the triazole ring, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton. |

| ¹³C NMR | Resonances for the two carbon atoms of the triazole ring and the two carbon atoms of the ethanol substituent. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the compound (C₄H₆BrN₃O). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches, C=N and N=N stretches of the triazole ring, and the C-Br stretch. |

Potential Applications in Drug Discovery and Development

While specific applications for this compound are not yet documented, its structural features suggest several potential uses in drug discovery.

-

Intermediate for Novel Therapeutics: The bromo substituent serves as a key functional group for further elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to generate a library of novel triazole derivatives for biological screening[2].

-

Linker Molecule: The ethanol moiety provides a reactive handle for conjugation to other pharmacophores or biomolecules. Bromoalkyl triazoles are frequently employed as linkers in the design of novel drug candidates[8].

-

Scaffold for Biologically Active Compounds: The 1,2,4-triazole core is a well-established pharmacophore with a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and antiviral effects[1][8][11]. Derivatives of this compound could be investigated for similar activities.

Caption: Potential applications in drug discovery.

Safety and Handling

-

3-bromo-1H-1,2,4-triazole: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation[10].

-

2-bromoethanol: Is a toxic and corrosive compound.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a promising building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive, albeit inferred, technical overview, including a plausible synthetic route, purification and characterization strategies, and a discussion of its potential in drug discovery. As with any chemical synthesis, proper safety precautions are paramount. The information presented here should serve as a solid foundation for researchers to further explore the chemistry and biological potential of this and related 1,2,4-triazole derivatives.

References

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. aksci.com [aksci.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. calpaclab.com [calpaclab.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scbt.com [scbt.com]

- 10. 7343-33-1 Cas No. | 3-Bromo-1H-1,2,4-triazole | Apollo [store.apolloscientific.co.uk]

- 11. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Predictive Spectroscopic and Structural Elucidation Guide for 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol

Introduction

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its metabolic stability and ability to engage in various biological interactions. The functionalization of the triazole ring, for instance with a bromine atom and an N-ethanol side chain as in 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol, can significantly modulate its physicochemical and pharmacological properties. A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of such novel chemical entities in drug discovery and development.

This technical guide presents a predictive analysis of the spectroscopic data for this compound. We will delve into the anticipated features in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), drawing parallels with known spectroscopic data of related structures. The methodologies and interpretations provided are designed to serve as a robust framework for researchers undertaking the synthesis and characterization of this and similar molecules.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, we can predict a distinct set of signals corresponding to the protons on the triazole ring and the ethanol side chain.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 | Singlet | 1H | H-5 (Triazole) | The proton on the triazole ring is expected to be deshielded due to the electron-withdrawing nature of the adjacent nitrogen atoms. |

| ~4.2 | Triplet | 2H | N-CH₂ | The methylene group attached to the nitrogen of the triazole ring will be deshielded. It is expected to be a triplet due to coupling with the adjacent CH₂ group. |

| ~3.7 | Triplet | 2H | CH₂-OH | This methylene group is adjacent to the hydroxyl group and is expected to be a triplet due to coupling with the N-CH₂ group. |

| ~5.0 | Triplet (broad) | 1H | OH | The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and temperature. It is expected to show coupling to the adjacent CH₂ group. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure the solubility of the compound and to observe the exchangeable hydroxyl proton.

-

Instrument Setup:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Probe: A standard 5 mm broadband probe.

-

Temperature: 298 K.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will be crucial for confirming the presence of all carbon atoms in their expected chemical environments.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 | C-3 (Triazole) | The carbon atom bearing the bromine is expected to be significantly deshielded. |

| ~150 | C-5 (Triazole) | The other carbon atom of the triazole ring. |

| ~50 | N-CH₂ | The carbon of the methylene group attached to the triazole nitrogen. |

| ~60 | CH₂-OH | The carbon of the methylene group attached to the hydroxyl group. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Probe: A standard 5 mm broadband probe.

-

Temperature: 298 K.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FID.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak of DMSO-d₆ (δ 39.52 ppm).

-

Structural Elucidation Workflow using NMR

Caption: Workflow for structural elucidation using NMR.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Predicted Frequency (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic/heteroaromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Weak | C=N and C=C stretch (triazole ring) |

| 1100-1000 | Strong | C-O stretch (alcohol) |

| 700-600 | Medium-Strong | C-Br stretch |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument Setup:

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan prior to the sample scan.

-

-

Data Processing:

-

The instrument software will automatically process the data and display the transmittance or absorbance spectrum.

-

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): We expect to see a prominent molecular ion peak. Due to the presence of bromine, this will be a characteristic doublet with approximately equal intensity for the M⁺ and M+2 isotopes ([⁷⁹Br] and [⁸¹Br]).

-

m/z (M⁺) for C₄H₆⁷⁹BrN₃O ≈ 207

-

m/z (M+2) for C₄H₆⁸¹BrN₃O ≈ 209

-

-

Key Fragmentation Patterns:

-

Loss of the ethanol side chain: [M - C₂H₄O]⁺

-

Loss of a bromine atom: [M - Br]⁺

-

Cleavage of the ethanol side chain: [M - CH₂OH]⁺

-

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrument Setup:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Ionization Source: Electrospray ionization (ESI) is suitable for this polar molecule.

-

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode.

-

-

Data Processing:

-

Determine the accurate mass of the molecular ion and its fragments.

-

Use the isotopic pattern to confirm the presence of bromine.

-

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data, along with the proposed experimental protocols, offer a solid foundation for researchers working on the synthesis and analysis of this and related triazole derivatives. The structural elucidation of novel compounds is a meticulous process, and the synergistic use of these spectroscopic techniques is essential for achieving unambiguous characterization. It is imperative that these predicted data are validated through the acquisition and interpretation of actual experimental results.

References

The following references provide spectroscopic data for structurally related compounds that informed the predictions in this guide.

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. This article provides examples of ¹H and ¹³C NMR data for various substituted triazoles, which helps in predicting the chemical shifts for the triazole ring protons and carbons.[1]

-

2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. This publication offers insights into the spectroscopic properties of a bromo-substituted triazole derivative, aiding in the prediction of the influence of the bromine atom on the NMR and IR spectra.[2][3]

-

Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl)-2-(1H-1, 2, 4-triazol-1-yl)-1-ethanone. This paper includes characterization data for compounds containing a 1,2,4-triazole ring, which is structurally relevant to the target molecule.[4]

-

2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. This source provides detailed NMR characterization of a complex triazole derivative, offering further examples of chemical shifts for protons and carbons in a triazole environment.[5][6]

-

Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. This article discusses the characteristic IR absorption bands for the triazole ring, which supports the predicted IR data.[7]

-

15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. This paper provides detailed NMR analysis of triazene compounds, which, while different, offer insights into the NMR spectroscopy of nitrogen-rich heterocyclic systems.[8]

-

1H-1,2,3-Triazole - NIST WebBook. This database provides mass spectrometry data for the parent 1,2,3-triazole, which can be used as a basic reference for understanding the fragmentation of the triazole ring.[9]

Sources

- 1. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 8. mdpi.com [mdpi.com]

- 9. 1H-1,2,3-Triazole [webbook.nist.gov]

13C NMR analysis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol

An In-Depth Technical Guide to the 13C NMR Analysis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol

Abstract

This technical guide provides a comprehensive framework for the 13C Nuclear Magnetic Resonance (NMR) analysis of this compound. The unique structural features of this molecule—a halogenated heterocyclic ring coupled to an aliphatic alcohol chain—present a distinct spectroscopic challenge and opportunity. This document moves beyond a simple recitation of data, offering an in-depth exploration of the theoretical underpinnings, a meticulously detailed experimental protocol, and a predictive analysis of the 13C NMR spectrum. By grounding our discussion in established principles of chemical shifts, substituent effects, and modern spectroscopic techniques, this guide serves as a robust resource for researchers engaged in the synthesis, characterization, and quality control of novel heterocyclic compounds. We emphasize a self-validating methodology, ensuring that the presented protocols and interpretations are both scientifically rigorous and practically applicable in a drug development context.

Introduction: The Structural Significance of this compound

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its metabolic stability and ability to engage in hydrogen bonding. The introduction of a bromine atom and an N-hydroxyethyl substituent, as in this compound, creates a molecule with specific steric and electronic properties that are of significant interest in drug design and synthesis.

Accurate structural elucidation is paramount, and 13C NMR spectroscopy stands as a definitive, non-destructive technique for this purpose. It provides a direct count of non-equivalent carbon atoms and offers profound insights into their local electronic environment. This guide will dissect the expected 13C NMR spectrum of the title compound, explaining the rationale behind each predicted signal.

Theoretical Foundation: Predicting the 13C NMR Spectrum

The chemical shift (δ) in 13C NMR is highly sensitive to the electronic environment of each carbon nucleus. Factors such as hybridization, electronegativity of attached atoms, and resonance effects dictate the final spectral position. For this compound, we can predict the spectrum by analyzing its distinct structural fragments.

Molecular Structure and Carbon Numbering

To ensure clarity in our analysis, we will adhere to standard IUPAC nomenclature for numbering the carbon atoms within the molecule.

Figure 1: Structure and numbering scheme for this compound.

Analysis of Expected Chemical Shifts

Based on this structure, four unique carbon signals are anticipated: two for the triazole ring (C3 and C5) and two for the N-ethyl alcohol side chain (C1' and C2').

-

C3 (Bromo-substituted Triazole Carbon): This carbon is directly attached to two nitrogen atoms and a highly electronegative bromine atom. The significant deshielding effect of the nitrogens is somewhat counteracted by the 'heavy atom effect' of bromine, which can induce shielding. However, the direct attachment to the electronegative bromine is expected to place this signal downfield. We predict a chemical shift in the range of 140-150 ppm .

-

C5 (Triazole Carbon): This carbon is bonded to two nitrogen atoms and a hydrogen atom. It will be significantly deshielded by the adjacent nitrogens, placing its signal in the aromatic/heteroaromatic region. Its resonance is expected to be slightly upfield compared to C3 due to the absence of the bromine substituent. A predicted range is 145-155 ppm .

-

C1' (N-CH2 Carbon): This methylene carbon is directly attached to the triazole nitrogen (N1) and another carbon. The electronegative nitrogen atom will cause a notable downfield shift. This signal is anticipated in the range of 45-55 ppm .

-

C2' (CH2-OH Carbon): This methylene carbon is adjacent to an electronegative hydroxyl group. The deshielding effect of the oxygen atom will place this signal further downfield than a standard alkane but typically upfield of the N-CH2 carbon. The expected chemical shift is in the range of 58-65 ppm .

Summary of Predicted Chemical Shifts

| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 | C-Br in Triazole Ring | 140-150 | Attached to two N atoms and one Br atom. |

| C5 | C-H in Triazole Ring | 145-155 | Attached to two N atoms and one H atom. |

| C1' | N-CH2- | 45-55 | Aliphatic carbon attached to electronegative N1 of the triazole. |

| C2' | -CH2-OH | 58-65 | Aliphatic carbon attached to electronegative hydroxyl group. |

Experimental Protocol: Acquiring a High-Fidelity 13C NMR Spectrum

The following protocol is designed to yield a high-resolution 13C NMR spectrum suitable for unambiguous structural confirmation. This methodology incorporates self-validating checks to ensure data integrity.

Workflow Overview

A Senior Application Scientist's Guide to the Mass Spectrometry of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol

Introduction: The Analytical Imperative

In the landscape of pharmaceutical development and synthetic chemistry, the structural confirmation of novel heterocyclic compounds is a non-negotiable cornerstone of research integrity. The molecule 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol represents a class of functionalized triazoles that are pivotal intermediates in the synthesis of bioactive molecules.[1][2] Mass spectrometry (MS) stands as the principal analytical technique for providing unequivocal molecular weight determination and invaluable structural insights through controlled fragmentation.

This guide provides an in-depth technical framework for the mass spectrometric analysis of this compound. Moving beyond a mere listing of protocols, we will explore the causal relationships behind instrumental choices and fragmentation pathways, empowering the researcher to not only replicate but also adapt these methodologies for analogous chemical entities.

Foundational Physicochemical Properties & The Bromine Isotopic Signature

Before any analysis, understanding the fundamental properties of the target analyte is critical.

-

Molecular Formula: C₄H₆BrN₃O

-

Monoisotopic Mass: 190.9745 u (for ⁷⁹Br) and 192.9725 u (for ⁸¹Br)

The most telling intrinsic feature of this molecule is the presence of a single bromine atom. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance.[3][4][5][6] This results in a highly characteristic "M" and "M+2" isotopic pattern for the molecular ion and any bromine-containing fragments, where the two peaks are of nearly equal intensity and separated by 2 m/z units.[5][6] This signature is a powerful diagnostic tool for confirming the presence of bromine in the analyte.[5][6]

Strategic Ionization: Choosing the Right Tool for the Molecule

The choice of ionization technique is dictated by the analyte's physicochemical properties, primarily its volatility and thermal stability, and the desired analytical outcome (e.g., molecular weight confirmation vs. detailed structural elucidation).

Gas Chromatography-Electron Ionization MS (GC-EI-MS)

For volatile and thermally stable compounds, GC-EI-MS is a robust and highly informative technique. The 70 eV electron ionization process is energetic, inducing extensive and reproducible fragmentation that serves as a molecular "fingerprint."

-

Causality: The rationale for using EI is to generate a rich fragmentation spectrum that can be compared against spectral libraries and used to piece together the molecule's structure. The energetic nature of EI ensures cleavage of various bonds, providing a wealth of structural data.[7]

Liquid Chromatography-Electrospray Ionization MS (LC-ESI-MS)

For compounds that are less volatile, thermally labile, or possess polar functional groups, LC-ESI-MS is the method of choice.[8][9][10][11] As a soft ionization technique, ESI typically produces the protonated molecule, [M+H]⁺, with minimal in-source fragmentation. This is ideal for unambiguous molecular weight confirmation. To elicit structural information, tandem mass spectrometry (MS/MS) is required.

-

Causality: The ethanol group imparts polarity to the molecule, making it suitable for analysis by reversed-phase or hydrophilic interaction liquid chromatography (HILIC).[8][9] ESI is preferred here to prevent thermal degradation and to gently ionize the molecule, preserving the molecular ion for subsequent targeted fragmentation (MS/MS).[12][13]

Deciphering the Fragments: Proposed Pathways

Understanding the likely fragmentation pathways is key to interpreting the resulting mass spectra.

Predicted EI-MS Fragmentation

Upon electron impact, the molecule will form a radical cation (M⁺˙), which is the precursor to a cascade of fragment ions.

Caption: Predicted ESI-MS/MS fragmentation and workflow.

-

Loss of Water: A common fragmentation pathway for protonated alcohols is the neutral loss of water (18 u), resulting in a prominent fragment ion at m/z 174/176 .

-

Loss of Ethylene Oxide: The protonated side chain can rearrange and be lost as ethylene oxide (44 u), yielding a fragment at m/z 148/150 .

-

Triazole Ring Fragmentation: The triazole ring itself can fragment, often initiated by the loss of a neutral nitrogen molecule (N₂). [14]This can lead to a more complex series of fragment ions.

Data Summary

| Ionization | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Neutral Loss / Fragment Identity |

| EI | 191/193 (M⁺˙) | 161/163 | •CH₂OH (α-Cleavage) |

| 112 | •Br (Inductive Cleavage) | ||

| 146/148 | •C₂H₄OH (Side-Chain Cleavage) | ||

| ESI-MS/MS | 192/194 ([M+H]⁺) | 174/176 | H₂O (Water) |

| 148/150 | C₂H₄O (Ethylene Oxide) |

Self-Validating Experimental Protocols

These protocols are designed to be robust and include steps for self-validation, ensuring trustworthy and reproducible results.

Protocol 1: GC-EI-MS Analysis

-

Sample Preparation:

-

Accurately prepare a 1 mg/mL stock solution of the analyte in LC-MS grade methanol or acetonitrile.

-

Prepare a working solution of 10 µg/mL by diluting the stock solution with the same solvent.

-

Analyze a solvent blank prior to the sample to ensure no system contamination.

-

-

Instrumentation & Parameters:

-

GC System: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column suitable for heterocyclic compounds. [15][16][17] * Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL, Splitless mode.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 80 °C, hold for 1 min.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

-

MS System: Agilent 5977B MSD or equivalent.

-

Ion Source: Electron Ionization (EI).

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV.

-

Scan Range: m/z 30–300.

-

-

Trustworthiness Check: The resulting spectrum must show the characteristic 1:1 isotopic pattern for the molecular ion (m/z 191/193) and any bromine-containing fragments. The fragmentation pattern should be reproducible across multiple injections.

Protocol 2: LC-ESI-MS/MS Analysis

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in methanol.

-

Prepare a working solution of 1 µg/mL in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

Analyze a solvent blank run with the same gradient program. [18]

-

-

Instrumentation & Parameters:

-

LC System: Agilent 1290 Infinity II LC or equivalent.

-

Column: Zorbax SB-C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Gradient:

-

0-1 min: 5% B.

-

1-7 min: 5% to 95% B.

-

7-9 min: Hold at 95% B.

-

9.1-12 min: Return to 5% B (re-equilibration).

-

-

MS System: Agilent 6470 Triple Quadrupole or equivalent Q-TOF.

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 4000 V.

-

Drying Gas Temperature: 325 °C.

-

Drying Gas Flow: 10 L/min.

-

Nebulizer Pressure: 40 psi.

-

MS1 Scan: m/z 100–400 to confirm the [M+H]⁺ ion at m/z 192/194.

-

MS/MS Experiment:

-

Precursor Ions: m/z 192 and 194.

-

Collision Energy: Optimize between 10-30 eV to obtain a rich spectrum of fragment ions. Start with a ramp (e.g., 10, 20, 30 eV).

-

-

-

Trustworthiness Check: The MS1 scan must show a pair of peaks at m/z 192/194 with a 1:1 intensity ratio. The MS/MS spectra for both precursor ions should yield fragment pairs (where bromine is retained) separated by 2 m/z units (e.g., 174/176).

Conclusion

The mass spectrometric analysis of this compound is a clear demonstration of how fundamental principles of ionization and fragmentation, combined with strategic protocol design, lead to unambiguous structural characterization. The distinctive bromine isotopic pattern serves as an invaluable internal validator for every spectrum acquired. By understanding the causal chemistry behind the fragmentation in both EI and ESI environments, researchers can confidently identify this molecule and apply these core principles to the broader class of halogenated heterocyclic compounds, accelerating the pace of discovery and development.

References

-

Falodun, A., et al. (2005). Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties. Journal of Mass Spectrometry, 40(6), 815-820. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Available at: [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Available at: [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Available at: [Link]

-

Gilar, M., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 798. Available at: [Link]

-

Gika, H. G., et al. (2014). LC-MS metabolomics of polar compounds. Journal of Chromatography B, 966, 1-9. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Available at: [Link]

-

Wilson, I. D., et al. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. Available at: [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Available at: [Link]

-

Moran, L. (2021). LC–MS and small molecule analysis: an interview with Liam Moran. Bioanalysis Zone. Available at: [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]

-

Pyke, J. S., et al. (2014). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Metabolomics, 10, 893-902. Available at: [Link]

-

Borys, K. M., et al. (2020). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Journal of Advanced Pharmaceutical Technology & Research, 11(2), 70-76. Available at: [Link]

-

Crouzet, O., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1562, 123-127. Available at: [Link]

-

Zaikin, V. G., et al. (1998). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2, (1), 53-57. Available at: [Link]

-

Siems, K., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8201. Available at: [Link]

-

Wang, S., et al. (2023). Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications. Foods, 12(11), 2235. Available at: [Link]

-

Naff, M. B. (n.d.). Mass Spectrometry: Fragmentation. University of Kentucky. Available at: [Link]

-

Sharma, R., et al. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3), 85-94. Available at: [Link]

-

Feketeová, L., et al. (2018). Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. The Journal of Chemical Physics, 148(17), 174304. Available at: [Link]

-

Gilchrist, T. L., et al. (1972). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 2166-2169. Available at: [Link]

-

Al-Majid, A. M., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(4), M1487. Available at: [Link]

-

Ali, B., et al. (2021). Gas Chromatography-Mass Spectrometry Metabolic Profiling, Molecular Simulation and Dynamics of Diverse Phytochemicals of Punica granatum L. leaves against Estrogen Receptor. Frontiers in Bioscience-Landmark, 26(9), 423-441. Available at: [Link]

-

Sparkman, O. D. (2018). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. bioanalysis-zone.com [bioanalysis-zone.com]

- 11. researchgate.net [researchgate.net]

- 12. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. tecan.com [tecan.com]

An In-Depth Technical Guide to the Crystal Structure of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol Derivatives

Preamble: The Imperative for Structural Precision in Triazole-Based Drug Discovery

The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, most notably in the development of potent antifungal agents.[1] Derivatives of 2-(1H-1,2,4-triazol-1-yl)ethanol form the backbone of blockbuster drugs like fluconazole, where the precise three-dimensional arrangement of the molecule dictates its binding affinity to the target enzyme, lanosterol 14α-demethylase. The introduction of substituents, such as a bromine atom, onto the triazole ring is a key strategy for modulating potency, selectivity, and pharmacokinetic properties.

However, synthetic success is only the first step. An unambiguous understanding of the molecule's solid-state conformation and the intricate network of intermolecular interactions that govern its crystal packing is paramount. This knowledge is not merely academic; it underpins drug formulation, stability, and the rational design of next-generation analogs. Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for providing this definitive structural data.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis, crystallization, and complete structural elucidation of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol and its derivatives. We will delve into the causality behind experimental choices and present self-validating protocols, using crystallographic data from closely related analogs to illustrate the core principles and expected outcomes.

Section 1: Synthesis and Crystallization — The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the final structural model is directly dependent on the perfection of the crystal lattice.

Expertise in Action: Rationale for a Targeted Synthetic Pathway

The target molecule, this compound, can be approached through a strategic N-alkylation of the pre-formed 3-bromo-1H-1,2,4-triazole ring. This is often preferred over constructing the ring on a pre-existing ethanol fragment, as it provides better control over regioselectivity.

Experimental Protocol 1: Synthesis of this compound

-

Objective: To synthesize the title compound via N-alkylation of 3-bromo-1H-1,2,4-triazole.

-

Materials: 3-bromo-1H-1,2,4-triazole, 2-bromoethanol, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), ethyl acetate, brine.

-

Step-by-Step Procedure:

-

To a stirred solution of 3-bromo-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF, add finely ground K₂CO₃ (1.5 eq). The base serves to deprotonate the triazole ring, forming the nucleophilic triazolide anion.

-

Add 2-bromoethanol (1.1 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure title compound.

-

-

Validation: The structure of the synthesized compound must be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding.

Experimental Protocol 2: Growing Single Crystals

-

Objective: To obtain X-ray quality single crystals.

-

Causality: The choice of solvent is critical. A good solvent system is one in which the compound has moderate solubility, allowing for slow, ordered precipitation. The presence of the hydroxyl group in the target molecule makes solvents like ethanol, methanol, or ethyl acetate excellent starting points.

-

Methodology (Slow Evaporation):

-

Dissolve a small amount of the purified compound (10-20 mg) in a minimal amount of a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) in a clean vial.

-

Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days.

-

Monitor the vial for the formation of well-defined, transparent crystals.

-

Caption: Workflow from synthesis to single crystal growth.

Section 2: The Gold Standard — Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides an unambiguous map of electron density within the crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and absolute stereochemistry.

Case Study: Structural Data of a Close Analog

While a published structure for this compound is not available, we can examine the crystallographic data for a closely related compound, 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol , to understand the core structural features.[2][3] This analog shares the critical 2-(1H-1,2,4-triazol-1-yl)ethanol moiety. For discussing the influence of the bromine atom, we will refer to data from other bromo-triazole derivatives.[4][5]

| Parameter | Example: 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol[2][3] | Example: A Bromo-Triazole Thione Derivative[5] |

| Chemical Formula | C₁₀H₉F₂N₃O | C₁₀H₉BrN₄OS |

| Crystal System | Monoclinic | Triclinic |

| Space Group | C2/c | P-1 |

| a (Å) | 14.261 | 6.9780 |

| b (Å) | 5.6150 | 7.1529 |

| c (Å) | 25.823 | 12.3119 |

| α (°) | 90 | 83.561 |

| β (°) | 94.84 | 88.820 |

| γ (°) | 90 | 79.987 |

| Volume (ų) | 2060.4 | 601.35 |

| Z (Molecules/Unit Cell) | 8 | 2 |

| Final R-factor (R1) | 0.051 | 0.040 |

Experimental Protocol 3: Data Collection and Structure Refinement

-

Objective: To obtain high-resolution diffraction data and solve the crystal structure.

-

Self-Validating System: The process is inherently self-validating. The quality of the final refined structure is judged by metrics like the R-factor, which measures the agreement between the calculated model and the experimental diffraction data. A low R-factor (typically < 0.05) indicates a high-quality solution.

-

Methodology:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation). A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors, yielding a file of reflection data.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data using least-squares methods. Anisotropic displacement parameters are refined for non-hydrogen atoms, and hydrogen atoms are typically placed in calculated positions.

-

Section 3: Molecular and Supramolecular Architecture

The solved structure reveals not only the molecule's own geometry but also how it interacts with its neighbors to build the crystal.

Intramolecular Features: Conformation and Geometry

For this compound, the key intramolecular feature is the conformation of the N-hydroxyethyl side chain relative to the plane of the triazole ring. There will be free rotation around the C-C and N-C single bonds, but the crystal structure captures the lowest energy conformation in the solid state. Bond lengths and angles within the triazole ring are expected to be consistent with its aromatic character.

Intermolecular Interactions: The Crystal's Glue

The stability of the crystal lattice is dictated by a network of non-covalent interactions. For the title compound, we anticipate three primary types:

-

Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor. The nitrogen atoms of the triazole ring (specifically N2 and N4) are excellent hydrogen bond acceptors. In the crystal structure of the fluorinated analog, O—H···N hydrogen bonds are observed, linking the molecules into chains.[2][3] This is the most significant interaction we expect to see.

-

Halogen Bonding: The bromine atom on the triazole ring is an electrophilic "σ-hole" donor. It can form attractive interactions with nucleophiles like other nitrogen atoms or even another bromine atom. Short Br···S and Br···Br contacts have been observed in the crystal packing of similar compounds, playing a key role in stabilizing the structure.[4][5]

-

Other Weak Interactions: Van der Waals forces and potential weak C—H···N or C—H···O interactions will also contribute to the overall packing energy.

Caption: Key anticipated intermolecular interactions.

References

-

Pokhodylo, N., & Obushak, M. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 7), 1033–1037. [Link]

-

Liu, D., Li, C., Tian, X., Li, S., & Xiao, T. (2012). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 68(2), o431. [Link]

-

Luo, X., Zhang, H., Li, J., & Wang, Q. (2011). 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1430. [Link]

-

Bunev, A. S., Strelenko, Y. A., Ostapenko, G. I., Pavlova, A. P., & Khrustalev, V. N. (2014). 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 70(7), o818–o819. [Link]

-

Koval, O. O., et al. (2020). Synthesis and structure of new 1,2,4-triazoles derived from p-hydroxybenzoic acid hydrazide. ResearchGate. [Link]

-

Bunev, A., Strelenko, Y., Ostapenko, G., Pavlova, A., & Khrustalev, V. (2014). 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. ResearchGate. [Link]

-

Al-Masoudi, N. A. L., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(13), 1-8. [Link]

-

Jenkins, T. C., et al. (1988). Structures of the anticancer compounds N-(2-hydroxyethyl)-2-(3-nitro-1,2,4-triazol-1-yl)-acetamide (RB-6110) and 5-(1-aziridinyl)-3-nitro-1-(3-oxo-1-butyl)-1,2,4- triazole (RB-6162). Acta Crystallographica Section B: Structural Science, 44(6), 672-676. [Link]

-

ChemChart. (n.d.). 3-BROMO-1-METHYL-1H-1,2,4-TRIAZOLE (56616-91-2). Retrieved January 19, 2026, from [Link]

-

Al-Majedy, Y. K., et al. (2022). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules, 27(19), 6296. [Link]

-

Ali, A., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 4983. [Link]

-

Seredyuk, M., et al. (2022). Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 297-301. [Link]

-

Odabaşoğlu, M., Büyükgüngör, O., & Yavuz, M. (2008). 4-(5-Bromo-2-hydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 64(1), o374. [Link]

-

Al-Warhi, T., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(16), 4995. [Link]

-

Liu, D., et al. (2012). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol. ResearchGate. [Link]

-

PubChem. (2026). 2-Bromo-1-(1-methyl-1,2,4-triazol-3-yl)ethanone. National Center for Biotechnology Information. [Link]

-

CP Lab Safety. (n.d.). This compound, 95% Purity, C4H6BrN3O, 1 gram. Retrieved January 19, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(5-Bromo-2-hydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

stability and storage of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol

An In-Depth Technical Guide to the Stability and Storage of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol

Introduction

This compound is a heterocyclic compound of significant interest as a synthetic intermediate in the development of novel pharmaceutical and agrochemical agents. The presence of a stable triazole core, a reactive bromo substituent, and a primary alcohol functional group imparts a unique chemical profile that is valuable for molecular elaboration. However, this same combination of functional groups presents specific challenges regarding the compound's chemical stability, potential degradation pathways, and requisite storage conditions.

This technical guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to understand and manage the stability of this compound. By synthesizing foundational chemical principles with the regulatory expectations for stability analysis, this document outlines the key liabilities of the molecule, methodologies for its assessment, and best practices for its long-term storage and handling to ensure its integrity for research and manufacturing purposes.

Chemical Profile and Intrinsic Stability

Understanding the stability of this compound begins with an analysis of its constituent functional groups.

-